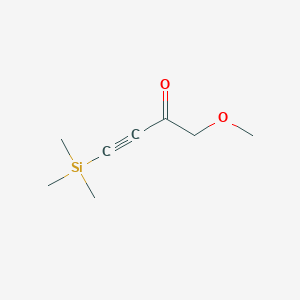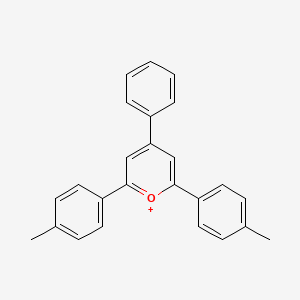
Pyrylium, 2,6-bis(4-methylphenyl)-4-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrylium, 2,6-bis(4-methylphenyl)-4-phenyl- is a positively charged aromatic compound belonging to the pyrylium family. Pyrylium compounds are characterized by a six-membered ring containing one oxygen atom, which imparts unique electronic properties. This particular compound is notable for its high conductivity and stability, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyrylium, 2,6-bis(4-methylphenyl)-4-phenyl- typically involves the reaction of 4-methylacetophenone with benzaldehyde in the presence of an acid catalyst. The reaction proceeds through a series of steps, including aldol condensation and cyclization, to form the pyrylium ring. The final product is often purified using recrystallization techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Pyrylium, 2,6-bis(4-methylphenyl)-4-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrylium salts.
Reduction: Reduction reactions can convert the pyrylium ion to a neutral pyrylene derivative.
Substitution: Electrophilic substitution reactions can occur at the 2, 4, and 6 positions of the pyrylium ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitro groups can be introduced under acidic conditions.
Major Products Formed
The major products formed from these reactions include various pyrylium salts, pyrylene derivatives, and substituted pyrylium compounds. These products can exhibit different electronic and photophysical properties, making them useful in diverse applications .
Wissenschaftliche Forschungsanwendungen
Pyrylium, 2,6-bis(4-methylphenyl)-4-phenyl- has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.
Biology: Employed in the development of fluorescent probes for biological imaging and as a sensitizer in photodynamic therapy.
Medicine: Investigated for its potential use in anticancer treatments due to its ability to generate reactive oxygen species.
Wirkmechanismus
The mechanism of action of Pyrylium, 2,6-bis(4-methylphenyl)-4-phenyl- involves its ability to interact with nucleophiles and generate reactive oxygen species. The compound’s high electron affinity allows it to accept electrons from nucleophiles, leading to the formation of reactive intermediates. These intermediates can induce oxidative stress in biological systems, making the compound effective in photodynamic therapy and anticancer applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pyrylium, 2,6-di-(4’-methylphenyl) pyrylium fluoroborate
- Pyrylium, 2,6-di-(4’-methylphenyl) pyrylium perchlorate
- 2,6-Dibenzhydryl-4-methylphenyl derivatives
Uniqueness
Pyrylium, 2,6-bis(4-methylphenyl)-4-phenyl- stands out due to its unique combination of high conductivity, stability, and reactivity. Its ability to undergo various chemical reactions and form stable intermediates makes it a versatile compound in both research and industrial applications. Additionally, its photophysical properties make it valuable in the development of advanced materials and therapeutic agents .
Eigenschaften
IUPAC Name |
2,6-bis(4-methylphenyl)-4-phenylpyrylium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21O/c1-18-8-12-21(13-9-18)24-16-23(20-6-4-3-5-7-20)17-25(26-24)22-14-10-19(2)11-15-22/h3-17H,1-2H3/q+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZFBVXUAPCUET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC(=[O+]2)C3=CC=C(C=C3)C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21O+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-chlorobenzyl)-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2537305.png)
![3,5-dimethyl-N-[4-(trifluoromethyl)benzyl]benzenecarboxamide](/img/structure/B2537306.png)
![2-[(4-Fluorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B2537307.png)
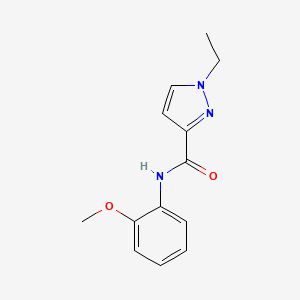

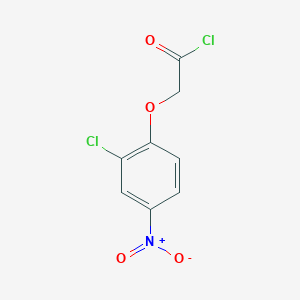

![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(propan-2-yl)piperazin-1-yl]acetamide](/img/structure/B2537313.png)

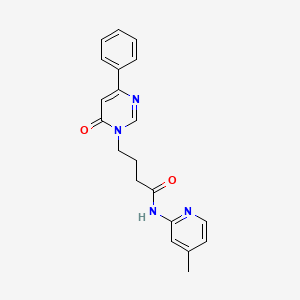
![5-chloro-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide](/img/structure/B2537318.png)
![N-(3-chlorophenyl)-2-(3'-(3-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2537319.png)
![3-bromo-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole](/img/structure/B2537320.png)
